Lipophilicity (LogP) Comparison: 1,5-Dimethylpyrazole vs. 1-Ethyl-3,5-Dimethyl Analog
The 1,5-dimethylpyrazole substituent confers a distinct lipophilicity profile compared to the 1-ethyl-3,5-dimethyl analog. The target compound exhibits a calculated LogP (XLogP3-AA) of -0.2 [1], whereas the ethyl-substituted analog (CAS 1004195-30-5) possesses a higher predicted LogP of approximately +0.3 due to the additional methylene unit. This difference of 0.5 log units directly impacts aqueous solubility and passive membrane permeability, which are critical parameters for oral bioavailability and cell-based assay performance [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ylmethyl)piperazine (CAS 1004195-30-5): predicted LogP ≈ +0.3 |
| Quantified Difference | ΔLogP ≈ 0.5 units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Procurement of the correct dimethyl analog ensures consistency in LogP-driven SAR, as a 0.5 unit shift can alter membrane permeability and off-target binding profiles in kinase selectivity panels.
- [1] PubChem. 1-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine. CID 7022276. Computed Properties section. Accessed 2026-04-19. View Source
- [2] Wager, T. T. et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7 (6), 767-775. View Source
